1,3-Diphenyladamantane

Vue d'ensemble

Description

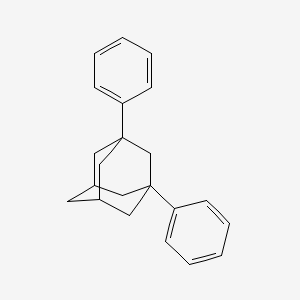

1,3-Diphenyladamantane: is an organic compound that belongs to the adamantane family. Adamantane is a tricyclic hydrocarbon with a diamond-like structure, and this compound features two phenyl groups attached to the 1 and 3 positions of the adamantane core. This compound is known for its rigidity and well-defined conformation, making it an ideal candidate for various applications in supramolecular chemistry and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,3-Diphenyladamantane can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of adamantane with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure the compound’s purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 1,3-Diphenyladamantane undergoes various chemical reactions, including:

Oxidation: The phenyl groups can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form hydrogenated derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.

Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydrogenated adamantane derivatives.

Substitution: Halogenated or nitrated phenyladamantane compounds.

Applications De Recherche Scientifique

Nonsteroidal Progesterone Receptor Antagonists

Recent studies have investigated the development of 1,3-diphenyladamantane derivatives as nonsteroidal progesterone receptor (PR) antagonists. These derivatives have shown promising results in inhibiting PR activity, which is crucial in the treatment of hormone-dependent cancers. For instance, a synthesized derivative exhibited an IC50 value of 0.54 μM against PR, indicating significant antagonist activity .

Table 1: PR Antagonistic Activity of this compound Derivatives

| Compound | IC50 (μM) | Activity Description |

|---|---|---|

| 34 | 0.54 | Potent PR antagonist |

| 32 | 1.51 | Moderate PR antagonist |

| 16 | >10 | Weak PR antagonist |

Multifunctional Drug Development

The adamantane structure allows for the synthesis of multifunctional derivatives that can enhance drug efficacy through molecular hybridization. By combining different pharmacophores with the adamantane core, researchers aim to improve absorption and therapeutic outcomes in various diseases .

Crystal Structure Analysis

The crystal structure of this compound has been analyzed to understand its spatial arrangement and interactions at the molecular level. Such studies provide insights into how modifications to the adamantane framework can influence biological activity and binding affinity to target receptors .

Structure-Activity Relationship (SAR)

The SAR studies indicate that variations in substituents on the phenyl rings significantly affect the biological activity of the compounds. For example, compounds with larger or more hydrophobic substituents tend to exhibit higher antagonistic activities against PR .

Therapeutic Potential in Cancer Treatment

The application of this compound derivatives as therapeutic agents in cancer treatment is a promising area of research. Ongoing studies focus on optimizing these compounds to enhance their selectivity and reduce side effects associated with traditional hormone therapies.

Exploration in Other Therapeutic Areas

Beyond hormone receptor antagonism, there is potential for these compounds in treating neurodegenerative diseases and as antiviral agents due to their structural stability and ability to penetrate cellular membranes effectively .

Mécanisme D'action

The mechanism of action of 1,3-Diphenyladamantane involves its interaction with molecular targets through its rigid and well-defined structure. The phenyl groups can participate in π-π interactions, while the adamantane core provides stability and rigidity. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, making it a valuable scaffold in drug design .

Comparaison Avec Des Composés Similaires

- 1,3,5-Triphenyladamantane

- 1,3,5,7-Tetraphenyladamantane

Comparison: 1,3-Diphenyladamantane is unique due to its specific substitution pattern, which provides a balance between rigidity and functionalization potential. In contrast, 1,3,5-Triphenyladamantane and 1,3,5,7-Tetraphenyladamantane have additional phenyl groups, leading to increased steric hindrance and different chemical properties. These differences make this compound particularly suitable for applications requiring precise molecular architecture and stability .

Activité Biologique

1,3-Diphenyladamantane is a compound derived from the adamantane structure, which has garnered attention in medicinal chemistry for its biological activities. This article explores the biological activity of this compound, emphasizing its role as a nonsteroidal progesterone receptor antagonist and its potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by its unique adamantane core, which consists of a diamond-like structure that contributes to its lipophilicity and biological activity. The compound's structure allows for various modifications, leading to derivatives with enhanced pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | CH |

| Molecular Weight | 258.39 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Progesterone Receptor Antagonism

A significant area of research focuses on the antagonistic activity of this compound derivatives against the progesterone receptor (PR). A study synthesized various derivatives and evaluated their PR-antagonistic activity. Among these, compound 9a exhibited the most potent activity with an IC50 value of 25 nM, indicating a strong binding affinity to the PR ligand-binding domain .

The mechanism by which this compound exerts its effects involves competitive inhibition at the PR site. This antagonistic action can potentially be utilized in therapies for conditions influenced by progesterone signaling, such as certain cancers and reproductive disorders.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the adamantane core can significantly influence biological activity. The incorporation of different substituents at specific positions on the adamantane framework has been linked to enhanced binding affinity and selectivity for the PR

Table 2: Summary of Biological Activities of this compound Derivatives

| Compound | IC50 (nM) | Binding Affinity | Activity Type |

|---|---|---|---|

| Compound 9a | 25 | High | PR Antagonist |

| Compound X | TBD | TBD | TBD |

Study on Antagonistic Effects

A detailed investigation was conducted to evaluate the efficacy of this compound derivatives in vivo. The study involved administering these compounds in animal models to assess their impact on progesterone-mediated processes. Results indicated a significant reduction in tumor growth in models treated with compound 9a compared to controls .

Implications for Drug Development

The promising results from these studies highlight the potential of this compound derivatives as therapeutic agents. Their ability to modulate hormonal pathways opens avenues for developing new treatments for hormone-dependent diseases.

Propriétés

IUPAC Name |

1,3-diphenyladamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24/c1-3-7-19(8-4-1)21-12-17-11-18(13-21)15-22(14-17,16-21)20-9-5-2-6-10-20/h1-10,17-18H,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLWCFYNNDXUQAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397658 | |

| Record name | 1,3-diphenyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40189-21-7 | |

| Record name | 1,3-diphenyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.